molecular formula C33H21N3O B8248741 2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine

2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B8248741
M. Wt: 475.5 g/mol
InChI Key: UUKGQQQUPJXECD-UHFFFAOYSA-N
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Description

2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine is an organic compound that has garnered significant attention in scientific research due to its unique structural properties and potential applications. This compound features a dibenzo[b,d]furan moiety linked to a phenyl group, which is further connected to a triazine core. The combination of these structural elements imparts the compound with distinct electronic and photophysical properties, making it a valuable candidate for various applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine typically involves multiple steps, starting with the preparation of the dibenzo[b,d]furan moiety. This can be achieved through the cyclization of substituted biphenyls or via O-arylation reactions followed by cyclization of diaryl ethers . The phenyl group is then introduced through a Friedel-Crafts reaction, which involves the use of an aryl halide and a Lewis acid catalyst . The final step involves the formation of the triazine core, which can be accomplished through a cyclization reaction using appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Properties

IUPAC Name

2-(4-dibenzofuran-2-ylphenyl)-4,6-diphenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H21N3O/c1-3-9-23(10-4-1)31-34-32(24-11-5-2-6-12-24)36-33(35-31)25-17-15-22(16-18-25)26-19-20-30-28(21-26)27-13-7-8-14-29(27)37-30/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKGQQQUPJXECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC5=C(C=C4)OC6=CC=CC=C65)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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